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Compound of Interest

Compound Name:

2,3,3,3-Tetrafluoro-2-

(perfluoropropoxy)propanoyl

fluoride

CAS No.: 65208-35-7

Cat. No.: B3428130

Get Quote

A Reagent-Centric Analysis for Synthetic &
Medicinal Chemistry Applications[1]
Executive Summary
Perfluoro(2-methyl-3-oxahexanoyl) fluoride (CAS: 2062-98-8), widely known as HFPO Dimer

Acid Fluoride, is a critical organofluorine building block.[1] While historically categorized as an

industrial intermediate for fluoropolymer surfactants (yielding "GenX" upon hydrolysis), its utility

in drug discovery lies in its capacity to introduce the perfluoroether motif—a lipophilic,

metabolically stable bioisostere.

This guide moves beyond standard safety data sheets to provide a mechanistic understanding

of its reactivity, handling protocols for medicinal chemistry, and the toxicological implications of

its metabolites.

Part 1: Chemical Identity & Physiochemical Architecture
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The molecule is an acyl fluoride characterized by a perfluorinated ether backbone. Unlike acyl

chlorides, the acyl fluoride moiety offers a unique balance of stability and reactivity, often

permitting isolation without rapid degradation, provided moisture is rigorously excluded.

Property Value Context for Researchers

IUPAC Name

2,3,3,3-tetrafluoro-2-

(heptafluoropropoxy)propanoyl

fluoride

Defines the specific branching

structure essential for NMR

interpretation.

CAS Number 2062-98-8
Primary identifier for

procurement.[1][2][3]

Molecular Formula
High fluorine content (

) confers extreme lipophilicity.

Molecular Weight 332.04 g/mol
Relevant for stoichiometry

calculations.

Boiling Point 52–56 °C

Volatile. Requires cold

handling to prevent loss during

transfers.

Density 1.688 g/mL

Denser than most organic

solvents; forms the bottom

layer in biphasic fluorous

extractions.

Solubility
Fluorinated solvents, Aprotic

organic solvents (DCM, THF)

Insoluble in water (reacts

violently).

Part 2: Synthesis & Production Mechanics[5]
Understanding the origin of this molecule explains its impurity profile. It is produced via the

fluoride-ion catalyzed oligomerization of Hexafluoropropylene Oxide (HFPO).

The Oligomerization Mechanism
The reaction is driven by the nucleophilic attack of a fluoride ion (usually from CsF or KF) on

the epoxide ring of HFPO, generating a perfluoroalkoxide intermediate. This intermediate
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attacks a second HFPO molecule.

Key Insight: The reaction must be controlled to favor the dimer (the target) over the trimer or

higher oligomers.

HFPO Monomer
(C3F6O)

Perfluoroalkoxide
Intermediate

 Ring Opening

Catalyst
(CsF / Diglyme)

Target: HFPO Dimer Acid Fluoride
(CAS 2062-98-8)

 +1 HFPO
(Controlled T)

Byproduct: Trimer/Oligomers

 +n HFPO
(Over-reaction)

Click to download full resolution via product page

Figure 1: Fluoride-catalyzed oligomerization pathway of HFPO. Controlling stoichiometry and

temperature prevents polymerization.

Part 3: Reactivity Profile & Experimental Protocols
For the medicinal chemist, this molecule is a "loaded gun." It possesses two distinct reactivity

zones:

The Acyl Fluoride (Electrophile): Highly reactive toward nucleophiles (amines, alcohols,

water).

The Perfluoroether Tail (Lipophile): Inert, providing metabolic stability and altering

.

3.1 Critical Hazard: Hydrolysis
Upon contact with moisture (atmospheric or solvent-based), the acyl fluoride hydrolyzes to form

HFPO-DA (GenX Free Acid) and Hydrogen Fluoride (HF).

Reaction:

Safety Implication: All glassware must be flame-dried. HF is insidious and penetrates skin,

causing deep tissue necrosis and systemic calcium depletion. Always keep calcium

gluconate gel nearby.
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3.2 Protocol: Synthesis of Perfluoroether Amides (Bioisostere
Installation)
This protocol describes the coupling of HFPO Dimer Acid Fluoride with a primary amine to

create a metabolically stable amide. This is a common strategy to increase the lipophilicity of a

drug scaffold.

Reagents:

Substrate: Primary Amine (

) (1.0 equiv)

Reagent: HFPO Dimer Acid Fluoride (1.1 equiv)

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) — Essential to scavenge HF.

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

System Prep: Flame-dry a 2-neck round bottom flask. Purge with

or Ar for 15 mins.

Solvation: Dissolve the amine and DIPEA in anhydrous DCM. Cool to 0°C. Cooling is critical

to control the exotherm of the acyl fluoride addition.

Addition: Add HFPO Dimer Acid Fluoride dropwise via a gas-tight syringe.

Note: The reagent is volatile (BP 52°C). Do not bubble

through the liquid reagent itself.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC

or
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NMR (Shift of -COF peak at ~ +25 ppm disappears; new

signals appear).

Workup (Safety Critical): Quench with saturated

(aq). Caution:

evolution.

Isolation: Extract with DCM. Wash organics with brine. Dry over

.

Purification: Flash chromatography. Note that perfluorinated groups often cause "streaking"

or significant

shifts compared to non-fluorinated analogs.

Part 4: Environmental & Toxicological Context (E-E-A-T)
While useful as a reagent, the researcher must acknowledge the "GenX" connection. The

hydrolysis product (HFPO-DA) is a Substance of Very High Concern (SVHC).

4.1 Mechanism of Toxicity
Unlike long-chain PFOA (C8), the ether oxygen in the HFPO dimer backbone interrupts the

chain, theoretically allowing faster elimination. However, it still exhibits high persistence.

Target Organ: Liver (Hepatomegaly).

Receptor: Peroxisome Proliferator-Activated Receptor alpha (PPAR

).[4]

Developmental: Rat studies indicate placental transfer and developmental delays.
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Figure 2: The toxicological pathway from reagent precursor to bioactive pollutant.

Part 5: Analytical Characterization
Validating the identity of Perfluoro(2-methyl-3-oxahexanoyl) fluoride requires specific

techniques due to the lack of protons in the acyl chain.

NMR (The Gold Standard):

-COF (Acyl Fluoride): Look for a distinctive singlet or broad peak around +20 to +30 ppm

(relative to

). This is the diagnostic peak for the reactive center.
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-OCF(CF3)-: Complex multiplets due to F-F coupling.

IR Spectroscopy:

Strong Carbonyl (

) stretch at ~1880–1890 cm⁻¹. This is significantly higher wavenumber than typical esters
(~1740) or acids (~1710) due to the electronegativity of the fluorine and the perfluoroalkyl
chain.

GC-MS:

Use Chemical Ionization (CI) if possible. Electron Impact (EI) often fragments the molecule

too heavily to see the molecular ion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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